Product packaging for Methyl 2-(7-oxoazepan-2-yl)isonicotinate(Cat. No.:)

Methyl 2-(7-oxoazepan-2-yl)isonicotinate

Cat. No.: B11862270
M. Wt: 248.28 g/mol
InChI Key: MPTMPCRNKFYAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. The structure of this molecule, which incorporates both an isonicotinate ester and a 7-oxoazepane (caprolactam) ring, suggests it may function as a key intermediate or building block in organic synthesis . Researchers are exploring its potential in the design and synthesis of novel molecules, including protein binders and modulators, for various therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B11862270 Methyl 2-(7-oxoazepan-2-yl)isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-(7-oxoazepan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)9-6-7-14-11(8-9)10-4-2-3-5-12(16)15-10/h6-8,10H,2-5H2,1H3,(H,15,16)

InChI Key

MPTMPCRNKFYAHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCCCC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 7 Oxoazepan 2 Yl Isonicotinate

Comprehensive Retrosynthetic Dissection of the Molecular Architecture

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For Methyl 2-(7-oxoazepan-2-yl)isonicotinate, the primary disconnection points are the C-C bond linking the azepane and pyridine (B92270) rings, and the amide bond within the lactam ring.

Primary Disconnection Approach:

A logical primary disconnection breaks the carbon-carbon bond between the C2 position of the azepane ring and the C2 position of the isonicotinate (B8489971) ring. This leads to two key synthons: an electrophilic 7-oxoazepan-2-yl cation (or its equivalent) and a nucleophilic 2-lithiated or 2-Grignard methyl isonicotinate derivative. A more practical approach involves a precursor to the azepane ring that already contains a suitable functional group for coupling.

A further disconnection of the 7-oxoazepan ring itself, by cleaving the amide bond, reveals a linear precursor, namely a derivative of 6-aminoheptanoic acid substituted at the alpha position with the methyl isonicotinate group. This suggests a synthetic strategy where the substituted amino acid is first assembled and then cyclized to form the lactam ring.

This analysis highlights two major convergent strategies:

Late-Stage Coupling: Synthesis of a functionalized 7-oxoazepan-2-yl precursor and a separate methyl isonicotinate precursor, followed by a cross-coupling reaction.

Early-Stage Coupling: Coupling of a precursor to the methyl isonicotinate moiety with a precursor to the linear amino acid chain, followed by cyclization to form the 7-oxoazepan ring.

Approaches to the Construction of the 7-Oxoazepan Ring System

The 7-oxoazepan ring, a substituted ε-caprolactam, is a crucial component of the target molecule. Its synthesis can be approached through various modern organic chemistry methodologies.

The formation of the seven-membered lactam ring via intramolecular cyclization is a fundamental strategy. This typically involves the cyclization of a linear 6-aminoheptanoic acid derivative.

Mechanism: The reaction proceeds by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the terminal amine. Common activating agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU). The choice of coupling reagent is critical to maximize yield and minimize side reactions, such as intermolecular polymerization. nih.gov The direct head-to-tail coupling method is a common strategy for forming such amide bonds in solution. frontiersin.org

Reaction Type Reagents/Conditions Key Features
Amide Bond FormationDCC, EDC, HATU, PyBOPActivation of carboxylic acid followed by intramolecular nucleophilic attack by the amine.
Thermal CyclizationHigh TemperatureDehydration of the corresponding amino acid; often less suitable for complex substrates.

Ring expansion reactions offer a powerful alternative for constructing seven-membered rings from more readily available six-membered precursors. nih.gov These methods can provide access to complex azepane structures that may be difficult to obtain through direct cyclization. researchgate.net

Beckmann Rearrangement: This is a classic and widely used method for converting a cyclic ketoxime into a lactam. For the synthesis of a substituted 7-oxoazepan, a 2-substituted cyclohexanone (B45756) would be the starting material. The ketone is converted to its oxime, which, upon treatment with an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid), undergoes rearrangement to yield the corresponding caprolactam. The regioselectivity of the migration is a key consideration in substituted systems.

Schmidt Rearrangement: This reaction involves the treatment of a cyclic ketone with hydrazoic acid (HN₃) in the presence of a strong acid. It provides a direct route to the lactam from the ketone, often in a one-pot procedure.

Tiffeneau–Demjanov Rearrangement: This methodology involves the rearrangement of a β-amino alcohol upon treatment with nitrous acid. It can be adapted to expand a six-membered ring containing these functionalities into a seven-membered cyclic ketone, which can then be converted into the desired lactam.

Recent advances have also explored photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes. researchgate.net Similarly, piperidine (B6355638) ring expansion can be used to stereoselectively and regioselectively synthesize azepane derivatives. rsc.org

Methodology Starting Material Key Reagents Product
Beckmann RearrangementSubstituted Cyclohexanone OximeH₂SO₄, PPA, TsClSubstituted 7-Oxoazepan
Schmidt RearrangementSubstituted CyclohexanoneHN₃, H₂SO₄Substituted 7-Oxoazepan
Photochemical Ring ExpansionSubstituted NitroareneBlue Light, P(Oi-Pr)₃Azepine precursor

Achieving stereocontrol at the C2 position of the azepane ring is critical for synthesizing enantiomerically pure this compound.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as α-amino acids, to introduce the desired stereochemistry. For example, a chiral amino acid can be elaborated into the linear 6-aminoheptanoic acid precursor, thereby setting the stereocenter that will become the C2 position of the lactam.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-forming reaction. For instance, a stereoselective reduction of a cyclic imine precursor or an asymmetric alkylation of a lactam enolate could establish the desired stereochemistry.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as lipases or amidases, can offer high stereoselectivity in the formation or resolution of chiral lactams and their precursors.

Synthesis of the Methyl Isonicotinate Subunit

Methyl isonicotinate, the pyridine-based portion of the molecule, is typically synthesized from its corresponding carboxylic acid, isonicotinic acid. wikipedia.org

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. Several reliable methods are available for the esterification of isonicotinic acid.

Fischer-Speier Esterification: This is the most common and direct method, involving the reaction of isonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemicalbook.com The reaction is typically heated under reflux to drive the equilibrium towards the ester product. researchgate.net A typical procedure involves suspending isonicotinic acid in methanol, followed by the careful addition of the acid catalyst and heating for several hours.

Reaction via Acid Chloride: An alternative two-step method involves first converting isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the methyl ester in high yield under mild conditions.

Other Methods: Other esterification methods include alkylation of the carboxylate salt with a methylating agent (e.g., methyl iodide) or using coupling agents to facilitate the reaction between the acid and methanol.

Method Reagents Conditions Advantages
Fischer-Speier EsterificationIsonicotinic Acid, Methanol, H₂SO₄RefluxCost-effective, one-step
Acid Chloride FormationIsonicotinic Acid, SOCl₂; then Methanol, BaseRoom TemperatureHigh yield, mild conditions for the second step
TransesterificationA different alkyl nicotinate, Methanol, CatalystHeat, VacuumUseful for specific substrates

Pyridine Ring Synthesis and Functionalization Pathways

Transition-Metal-Catalyzed Cycloadditions: A powerful strategy for constructing the pyridine ring de novo is the transition-metal-catalyzed [2+2+2] cycloaddition reaction. nih.gov This method involves the co-cyclotrimerization of alkynes with a nitrile, which serves as the nitrogen source for the heterocycle. By carefully selecting the alkyne and nitrile starting materials, a highly substituted pyridine ring can be assembled in a single, atom-economical step. For the synthesis of the target molecule's precursor, a suitably functionalized nitrile could be reacted with two alkyne molecules under catalysis by cobalt, rhodium, or nickel complexes to generate the desired isonicotinate skeleton. nih.govnih.gov

Functionalization of Pre-existing Pyridine Rings: An alternative to de novo synthesis is the direct functionalization of a pre-formed pyridine ring. Transition-metal-catalyzed C-H bond activation has emerged as a premier tool for this purpose, allowing for the direct installation of substituents without the need for pre-functionalized starting materials like halogenated pyridines. beilstein-journals.orgresearchgate.netresearchgate.net For instance, the C-2 position of a pyridine N-oxide derivative could be directly alkylated using a suitable caprolactam-derived electrophile under palladium catalysis. beilstein-journals.org This approach offers a more convergent and potentially shorter route to the target structure.

MethodCatalyst/ReagentDescriptionTypical YieldsRef.
[2+2+2] Cycloaddition Co, Rh, Ni complexesCo-cyclotrimerization of alkynes and a nitrile to form the pyridine ring.60-90% nih.gov
Guareschi-Thorpe Synthesis Ammonium CarbonateOne-pot, three-component reaction of a β-ketoester, ethyl cyanoacetate, and an ammonia (B1221849) source.85-96% rsc.org
Direct C-H Arylation Rh(I) complexesDirect coupling of a pyridine with an aryl partner.70-95% researchgate.net
C-H Olefination Pd complexesLigand-promoted olefination at the C-3 position of pyridine.60-85% researchgate.net

Intermolecular Coupling Strategies for Component Integration

The crucial step in synthesizing this compound is the formation of the carbon-carbon bond linking the pyridine and azepanone rings. Modern organic synthesis provides several powerful strategies for achieving this transformation.

While the primary intermolecular connection is a C-C bond, the formation of the caprolactam ring itself relies on a key intramolecular C-N bond formation, typically via condensation. The classical and industrially significant route to caprolactam is the Beckmann rearrangement of cyclohexanone oxime. researchgate.netresearchgate.netucm.es In a potential synthesis of the target molecule, a precursor such as 2-(4-pyridyl)cyclohexanone could be oximated and subsequently rearranged under acidic conditions. The acid catalyst promotes the migration of the carbon atom adjacent to the pyridine ring to the nitrogen atom, forming the seven-membered lactam ring in a single, efficient step.

The mechanism involves the protonation of the oxime's hydroxyl group, followed by the elimination of water and a concerted 1,2-carbon shift to the electron-deficient nitrogen atom. The resulting nitrilium ion is then hydrolyzed to yield the final caprolactam product.

ReactionReagentsKey TransformationRef.
Beckmann Rearrangement H₂SO₄, Oleum, or solid acidsRearrangement of a cyclohexanone oxime derivative to a caprolactam. researchgate.netucm.es
Intramolecular Amidation Activating agents (e.g., DCC, EDC)Cyclization of a 6-aminocaproic acid derivative to form the lactam.N/A

Transition-metal-catalyzed cross-coupling reactions represent the state-of-the-art for constructing C(sp²)-C(sp³) bonds, such as the one connecting the pyridine and azepanone moieties. acs.org

Suzuki-Miyaura Coupling: This reaction could involve the coupling of a boronic ester derivative of the caprolactam with a halogenated methyl isonicotinate (e.g., methyl 2-chloroisonicotinate). Palladium catalysts with appropriate phosphine (B1218219) ligands are typically employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Direct C-H Functionalization: A more advanced and atom-economical approach is the direct C-H functionalization of methyl isonicotinate with a suitable caprolactam precursor. beilstein-journals.orgresearchgate.net This strategy avoids the separate synthesis of organometallic or halogenated coupling partners. For example, a palladium or rhodium catalyst could mediate the coupling of the C-H bond at the 2-position of the pyridine ring with an alkyl halide or other electrophilic derivative of the caprolactam. This method is highly desirable for its efficiency and reduction of stoichiometric waste. acs.org

Coupling ReactionCatalystCoupling PartnersKey AdvantageRef.
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂Halogenated isonicotinate + Caprolactam-boronic esterHigh functional group toleranceN/A
Negishi Coupling Pd or Ni catalystsHalogenated isonicotinate + Organozinc caprolactamReactivity with sp³ centersN/A
Direct C-H Alkylation Pd(OAc)₂, Rh(III) complexesMethyl isonicotinate + Halogenated caprolactamHigh atom economy, avoids pre-functionalization beilstein-journals.orgresearchgate.net

Development of Enantioselective and Diastereoselective Synthetic Routes

The azepanone ring in the target molecule contains a stereocenter at the C-2 position. The development of synthetic routes that control this stereochemistry is crucial for potential pharmaceutical applications. Enantioselective synthesis can be approached by employing chiral catalysts, chiral auxiliaries, or starting from the chiral pool.

One prominent strategy involves an asymmetric hetero-Diels-Alder reaction to construct a key precursor to the caprolactam ring. nih.govx-mol.net This cycloaddition can set the desired absolute stereochemistry early in the synthetic sequence. Subsequent transformations would then convert the cycloadduct into the functionalized caprolactam without disturbing the established stereocenter.

Alternatively, enantioselectivity could be introduced via the catalytic asymmetric hydrogenation of an unsaturated precursor, such as an enamine or an unsaturated lactam, using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).

Asymmetric MethodCatalyst/ReagentStereochemical ControlRef.
Hetero-Diels-Alder Chiral Lewis AcidSets stereocenter during ring formation. nih.gov
Asymmetric Hydrogenation Chiral Rh or Ru complexesReduction of a prochiral double bond.N/A
Enzymatic Resolution LipasesKinetic resolution of a racemic lactam or precursor.N/A

Optimization of Reaction Parameters and Yields for Scalability

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of all reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key factors for optimization include catalyst loading, reaction temperature, concentration, and purification methods.

For transition-metal-catalyzed coupling steps, minimizing the amount of expensive and potentially toxic metal catalyst is a primary goal. This can be achieved by screening different ligands, bases, and solvent systems to identify conditions that promote high catalytic turnover numbers. High-throughput experimentation (HTE) techniques are often employed to rapidly evaluate a wide range of variables.

For cyclization reactions like the Beckmann rearrangement, optimizing acid concentration and temperature is critical to maximize the yield of the desired lactam while minimizing side reactions. In a large-scale setting, moving from stoichiometric reagents to catalytic systems is highly preferred. researchgate.net The purification of the final product is also a major consideration for scalability; developing a robust crystallization procedure is often more desirable than relying on chromatographic purification. youtube.com

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. mdpi.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Direct C-H activation and cycloaddition reactions are inherently more atom-economical than classical methods that require protecting groups or stoichiometric activating agents. nih.govbeilstein-journals.org

Use of Safer Solvents and Catalysts: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or 2-methyltetrahydrofuran) is a key objective. nih.govresearchgate.net Furthermore, the use of catalysts based on earth-abundant and less toxic metals, such as iron, is a growing area of research. rsc.org Iron-catalyzed cyclizations, for example, offer a more sustainable alternative to those requiring precious metals like palladium or rhodium. rsc.org

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Developing catalytic processes that operate at lower temperatures and pressures also contributes to a more energy-efficient synthesis.

Green Chemistry PrincipleApplication in SynthesisExampleRef.
Atom Economy Use of addition and C-H activation reactions.[2+2+2] cycloaddition for pyridine synthesis. nih.gov
Safer Solvents Replacement of chlorinated solvents with water or bio-based solvents.Guareschi-Thorpe synthesis in an aqueous medium. rsc.org
Catalysis Use of non-toxic, recyclable catalysts.Iron-catalyzed cyclization for pyridine formation. rsc.org
Energy Efficiency Use of microwave irradiation or lower reaction temperatures.Microwave-assisted multicomponent reactions. nih.gov

Physicochemical and Structural Characterization of Methyl 2 7 Oxoazepan 2 Yl Isonicotinate

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. The following sections detail the expected outcomes from various spectroscopic analyses of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, based on the known data of its precursors.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is anticipated to exhibit a combination of signals corresponding to both the methyl isonicotinate (B8489971) and the caprolactam ring protons. The protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. For the methyl isonicotinate fragment, characteristic signals would include those for the pyridine ring protons and a singlet for the methyl ester protons around δ 3.9 ppm. chemicalbook.comchemicalbook.com The caprolactam ring protons would be observed in the aliphatic region, generally between δ 1.5 and 3.5 ppm. bmrb.ioresearchgate.net The proton on the carbon alpha to both the carbonyl group and the pyridine ring is expected to be a key signal, likely a multiplet, shifted downfield due to the influence of these two electron-withdrawing groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the amide carbon of the caprolactam ring are expected to be the most downfield signals, typically appearing in the range of δ 160-180 ppm. chemicalbook.combmrb.iorsc.org The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), while the methyl carbon of the ester group will produce a signal around δ 52 ppm. The aliphatic carbons of the caprolactam ring will be found in the upfield region of the spectrum, generally between δ 20 and 50 ppm. bmrb.iochemicalbook.com

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the caprolactam and pyridine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from methyl isonicotinate and ε-caprolactam)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 9.0120 - 150
Caprolactam Ring Protons1.5 - 3.520 - 50
Methine Proton (alpha to C=O and Pyridine)~4.0 - 5.0~50 - 60
Methyl Ester Protons~3.9~52
Amide Carbonyl Carbon-~170 - 180
Ester Carbonyl Carbon-~165

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the amide functional groups. The ester C=O stretch is typically observed around 1720-1740 cm⁻¹, while the amide C=O stretch (Amide I band) of the caprolactam ring is expected near 1650 cm⁻¹. soton.ac.ukamericanpharmaceuticalreview.com The N-H stretching vibration of the amide is anticipated to appear as a broad band around 3200-3400 cm⁻¹. soton.ac.uk Aromatic C-H stretching vibrations from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the caprolactam ring would appear just below 3000 cm⁻¹. The C-N stretching of the pyridine ring and the amide group will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of the pyridine moiety are expected to produce strong and sharp signals in the Raman spectrum, typically in the region of 1500-1600 cm⁻¹. researchgate.netacs.org The C=O stretching vibrations will also be Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound (Based on data from methyl isonicotinate and ε-caprolactam)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
AmideN-H Stretch3200-3400Weak
Aromatic C-HC-H Stretch>3000Strong
Aliphatic C-HC-H Stretch<3000Strong
Ester C=OC=O Stretch1720-1740Moderate
Amide C=OC=O Stretch (Amide I)~1650Moderate
Pyridine RingC=C/C=N Stretch1500-1600Strong
AmideN-H Bend (Amide II)~1550Weak

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the identity of a newly synthesized compound.

LC-MS : Liquid chromatography-mass spectrometry would be employed to analyze the compound in complex mixtures and to study its fragmentation pattern. The fragmentation of the molecular ion in the mass spectrometer would likely proceed through cleavage of the bond between the two ring systems and through characteristic losses from each ring. For the methyl isonicotinate portion, common fragments would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). nist.govdocbrown.info The caprolactam ring can undergo ring-opening and subsequent fragmentation. rug.nlresearchgate.netresearchgate.net The base peak in the mass spectrum will depend on the relative stability of the resulting fragment ions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the pyridine ring. Isonicotinic acid and its derivatives typically show strong absorption bands in the UV region. researchgate.netsielc.com It is anticipated that the compound will exhibit one or more strong absorption maxima below 300 nm, corresponding to π-π* transitions within the aromatic system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC or UPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for this purpose. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase may be necessary to ensure good peak shape for the basic pyridine nitrogen. The purity of the compound would be determined by the relative area of its peak in the chromatogram.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Following extensive and targeted searches of scientific literature and chemical databases, no specific information was found for the compound “this compound.” Consequently, data regarding its physicochemical properties, structural characterization, and the application of chiroptical spectroscopy for its enantiomeric purity determination are not available in the public domain.

The lack of retrievable data prevents the creation of the requested detailed article and data tables. Scientific articles and database entries are the primary sources for the information required to describe the physicochemical and structural characteristics of a chemical compound, as well as the experimental details of its analysis. Without such sources, any attempt to provide the requested information would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the sections and subsections outlined in the prompt, including "Physicochemical and Structural Characterization" and "Chiroptical Spectroscopy for Enantiomeric Purity Determination," cannot be populated with the required detailed research findings and data tables for "this compound."

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design and Synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate Analogues

The rational design and synthesis of analogues of this compound involve a targeted approach to modify its chemical structure to enhance its biological efficacy. mdpi.com This process is guided by an understanding of the molecule's interaction with its biological target.

Systematic modifications of the 7-oxoazepan ring are a key strategy in the SAR exploration of this class of compounds. These modifications can include altering substitution patterns and varying the ring size to probe the steric and electronic requirements of the binding pocket.

Substitution Patterns: The introduction of various substituents at different positions on the 7-oxoazepan ring can significantly impact biological activity. For instance, the placement of alkyl or aryl groups can influence lipophilicity and receptor interaction. The following table illustrates hypothetical examples of how different substitutions might affect activity.

CompoundSubstitution PositionSubstituentRelative Activity
Analogue 13-positionMethyl++
Analogue 24-positionHydroxy+
Analogue 35-positionPhenyl+++
Analogue 46-positionFluoro+

The isonicotinic acid methyl ester portion of the molecule presents multiple opportunities for derivatization to fine-tune its properties.

Ester Modifications: The methyl ester can be converted to other esters (e.g., ethyl, propyl), amides, or carboxylic acids. These modifications can alter the compound's solubility, metabolic stability, and hydrogen bonding capacity. For example, converting the ester to a carboxylic acid could introduce a key hydrogen bond interaction with the target protein.

Pyridine (B92270) Substitutions: The pyridine ring is a common scaffold in many biologically active compounds. Introducing substituents onto the pyridine ring can modulate the electronic properties of the molecule and introduce new interaction points. For example, adding an electron-withdrawing group like a nitro group or an electron-donating group like an amino group can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

The following interactive table showcases hypothetical data on how modifications to the isonicotinic acid methyl ester moiety could influence biological activity.

CompoundEster ModificationPyridine SubstitutionRelative Potency (IC50, nM)
ParentMethyl EsterNone100
Derivative AEthyl EsterNone85
Derivative BCarboxylic AcidNone50
Derivative CMethyl Ester3-Chloro120
Derivative DMethyl Ester5-Amino75

The connection between the 7-oxoazepan ring and the isonicotinate (B8489971) moiety can be varied by exploring different linker scaffolds. This can involve changing the length, rigidity, and chemical nature of the linker to optimize the spatial orientation of the two key fragments.

Furthermore, heterocyclic bioisosteres can be employed to replace either the 7-oxoazepan ring or the pyridine ring. nih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to design analogues by replacing one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiazole. nih.gov

Correlation of Molecular Descriptors with Biological Activity and Target Engagement

QSAR studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. scirp.orgmdpi.com This approach allows for the development of predictive models that can guide the design of new, more potent analogues.

The electronic properties of the analogues, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play a crucial role in their interaction with the biological target. chnpu.edu.ua These descriptors can be calculated using quantum chemical methods.

For instance, the electrostatic potential surface of a molecule can reveal regions that are likely to engage in electrostatic interactions or hydrogen bonding with the receptor. A QSAR model might reveal that a more negative electrostatic potential on the carbonyl oxygen of the lactam ring correlates with higher binding affinity, suggesting a key hydrogen bond acceptor role.

Steric factors, such as molecular volume, surface area, and shape, are critical determinants of how well a ligand fits into the binding site of a target. nih.gov The conformational flexibility of the molecule also plays a significant role. A molecule that can readily adopt the bioactive conformation required for binding will generally have a higher affinity.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the analogues and identify low-energy conformations that are likely to be relevant for binding. researchgate.net QSAR models can incorporate steric descriptors to quantify the impact of molecular size and shape on biological activity. For example, a model might show that increasing the bulk of a substituent at a particular position leads to a decrease in activity due to steric clashes with the receptor.

Lipophilicity and Its Role in Molecular Interactions

Lipophilicity is a critical physicochemical parameter that significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It governs how a compound partitions between aqueous and lipid environments, which is fundamental for its ability to cross biological membranes and interact with target proteins. For this compound, lipophilicity is determined by the interplay between the polar isonicotinate ring and the amide within the oxoazepan ring, and the nonpolar hydrocarbon portions of the structure.

The optimal lipophilicity for a drug candidate is a delicate balance. While sufficient lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins, potentially causing toxicity. mdpi.com Therefore, understanding and modulating the lipophilicity of this compound and its analogs is a key aspect of optimizing its drug-like properties.

Table 1: Illustrative Lipophilicity of Hypothetical Analogs This table presents hypothetical data to illustrate how structural modifications could influence the calculated LogP (cLogP) of this compound.

CompoundModificationHypothetical cLogPAnticipated Effect on Molecular Interactions
Parent This compound1.8Baseline
Analog A Addition of a methyl group to the azepan ring2.3Increased hydrophobic interactions, potentially improved membrane permeability
Analog B Replacement of methyl ester with a carboxylic acid1.1Decreased lipophilicity, potentially improved aqueous solubility
Analog C Addition of a hydroxyl group to the azepan ring1.3Decreased lipophilicity, potential for new hydrogen bond interactions

Conformational Landscape Analysis and its Contribution to SAR

The biological activity of a molecule is not solely dependent on its 2D structure but is critically influenced by its three-dimensional shape and flexibility, known as its conformational landscape. Conformational analysis of this compound would explore the range of shapes the molecule can adopt by rotating around its single bonds. The seven-membered azepanone ring, in particular, can exist in several low-energy conformations (e.g., chair, boat).

The specific conformation that the molecule adopts when binding to its biological target is known as the bioactive conformation. Understanding the preferred low-energy conformations and the energy barriers between them is crucial for rational drug design. Techniques like X-ray crystallography and computational methods such as molecular dynamics simulations can be used to elucidate these conformational preferences. nih.gov For related azepanone-based inhibitors, conformational analysis has been used to rationalize observed differences in biological activity among closely related analogs. nih.gov By understanding the conformational landscape, chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to a significant increase in binding affinity and potency.

Computational Approaches to QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources. researchgate.net

For a series of analogs based on this compound, a QSAR study would involve several steps:

Data Set Generation: A series of analogs would be synthesized and their biological activity (e.g., IC50) measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical, electronic, and topological properties would be calculated. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links a subset of the most relevant descriptors to the observed biological activity. nih.govmdpi.com

Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure it is robust and not overfitted. nih.gov

A study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully used a 4D-QSAR approach, incorporating conformational data to build a highly predictive model. nih.gov A similar approach for isonicotinate derivatives could identify key structural features—such as specific electronic properties of the pyridine ring or steric factors related to the azepanone moiety—that are critical for activity.

Lead Optimization Strategies Based on SAR Insights

The journey from a "hit" to a "lead" involves transforming an initial compound, often with modest potency (e.g., micromolar affinity), into a more refined molecule with significantly improved activity and more drug-like properties. wikipedia.org This process, also known as lead generation, starts with the confirmation of hits from high-throughput screening. upmbiomedicals.com The initial hits are then grouped by chemical structure, and preliminary SAR studies are conducted to identify the most promising chemical scaffolds for further development. upmbiomedicals.comzeclinics.com Through limited chemical optimization, the goal is to improve binding affinities by several orders of magnitude, often into the nanomolar range. wikipedia.org This phase also focuses on improving metabolic stability and reducing off-target activities to ensure the compound can be evaluated in subsequent in vivo models. wikipedia.orgzeclinics.com

A primary goal of lead optimization is to maximize the compound's affinity for its intended biological target while minimizing its interaction with other targets. High selectivity is crucial for reducing the risk of off-target side effects. SAR studies guide this process by revealing how different structural modifications impact binding. For a molecule like this compound, systematic modifications would be made to its three main components: the isonicotinate ring, the methyl ester, and the oxoazepan ring.

For example, studies on other molecular scaffolds have shown that the position and nature of substituents on an aromatic ring can dramatically affect binding and selectivity. nih.gov Similarly, modifying the azepanone core, as demonstrated in a series of cathepsin K inhibitors, can significantly modulate potency. nih.gov

Table 2: Illustrative SAR for Hypothetical Analogs This table presents hypothetical data to illustrate how structural modifications to a parent scaffold could influence binding affinity (IC50).

CompoundModification on Parent ScaffoldHypothetical IC50 (nM)SAR Interpretation
Parent Baseline Structure500Moderate activity
Analog D Add chloro group at position 3 of the pyridine ring150Electronic withdrawal enhances binding
Analog E Add methoxy (B1213986) group at position 3 of the pyridine ring800Steric hindrance or unfavorable electronics reduce binding
Analog F Change methyl ester to ethyl amide50New hydrogen bond donor/acceptor interaction improves affinity
Analog G Add methyl group to azepan nitrogen25Favorable hydrophobic interaction in binding pocket

Mechanistic Investigations and Molecular Target Engagement

Elucidation of the Mechanism of Action at the Cellular and Subcellular Levels

Biochemical and Cell-Based Assays for Target Validation and Functional Readouts

Currently, there is a notable absence of publicly available scientific literature detailing the specific biochemical and cell-based assays conducted for "Methyl 2-(7-oxoazepan-2-yl)isonicotinate." While the synthesis and potential biological activities of various pyridine (B92270) and isonicotinate (B8489971) derivatives have been explored in broader chemical and pharmacological research, specific data concerning the target validation and functional readouts for this particular compound are not available.

In a typical drug discovery and development process, a compound like this compound would undergo a series of rigorous in vitro and in vivo evaluations to elucidate its mechanism of action and identify its molecular targets. These studies are fundamental to understanding the compound's therapeutic potential and its effects at a cellular and molecular level.

Hypothetically, the investigation of this compound would involve a tiered approach. Initial screening in biochemical assays would likely be performed to identify any direct interactions with a panel of known enzymes or receptors. For instance, kinase assays, protease assays, or receptor binding assays would be employed to determine if the compound exhibits inhibitory or agonistic/antagonistic activity against specific protein targets.

Following any promising results from biochemical screens, cell-based assays would be utilized to assess the compound's effects in a more physiologically relevant context. These assays could include, but are not limited to, cell viability assays in various cell lines, reporter gene assays to measure the modulation of specific signaling pathways, and functional assays to evaluate endpoints such as apoptosis, cell cycle progression, or cellular differentiation.

Without specific published data, any discussion on the target validation and functional readouts of this compound remains speculative. The scientific community awaits future research that may shed light on the biological properties of this compound.

Structural Basis of Ligand-Target Interactions

The understanding of how a ligand interacts with its molecular target at an atomic level is crucial for structure-based drug design and optimization. Techniques such as X-ray co-crystallography, cryo-electron microscopy (cryo-EM), and site-directed mutagenesis are instrumental in revealing these structural details.

Co-crystallography and Cryo-EM of this compound-Target Complexes

As of the current date, there are no publicly accessible reports or structural data in repositories such as the Protein Data Bank (PDB) detailing the co-crystallography or cryo-EM structures of "this compound" in complex with any biological target. The successful application of these techniques is contingent on identifying a specific, high-affinity binding partner for the compound and overcoming the technical challenges associated with protein expression, purification, and crystallization or sample preparation for cryo-EM.

Should a molecular target for this compound be identified in the future, these structural biology methods would be invaluable. The resulting three-dimensional structures would provide a detailed map of the binding interface, highlighting the key amino acid residues involved in the interaction and the specific conformation adopted by the ligand upon binding. This information is critical for explaining the compound's structure-activity relationship (SAR) and for guiding the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

Site-Directed Mutagenesis Studies of Binding Pockets

Site-directed mutagenesis is a powerful molecular biology technique used to probe the role of specific amino acid residues within a protein's binding pocket in ligand recognition and binding. This method involves the targeted mutation of one or more amino acids and the subsequent characterization of the mutant protein's ability to bind the ligand.

In the context of "this compound," such studies would be predicated on the prior identification of a specific protein target. Once a target is known, researchers could hypothesize which residues in the binding pocket are likely to interact with the different chemical moieties of the compound, such as the methyl isonicotinate group or the 7-oxoazepan-2-yl ring.

By systematically replacing these residues with other amino acids (e.g., with different sizes, charges, or hydrogen-bonding capabilities), it would be possible to assess their impact on the binding affinity and functional activity of this compound. A significant loss of binding or activity upon mutation would implicate that residue as being critical for the interaction. Conversely, some mutations might enhance binding, providing insights for the design of more potent compounds.

Given the current lack of information on the molecular targets of this compound, no site-directed mutagenesis studies have been reported in the scientific literature for this compound.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

No specific studies detailing quantum mechanical calculations for Methyl 2-(7-oxoazepan-2-yl)isonicotinate were found. Such calculations would be instrumental in understanding the molecule's electronic properties and predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis of this compound. This type of analysis is crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy representing its electron-accepting ability. The energy gap between these orbitals would provide insights into its kinetic stability and chemical reactivity.

Electrostatic Potential Mapping and Reactivity Predictions (Electrophilicity, Nucleophilicity)

Information regarding the electrostatic potential map of this compound is not present in the surveyed literature. An electrostatic potential map would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is fundamental for predicting how the molecule would interact with other reagents and biological targets.

Molecular Docking Simulations for Binding Mode Prediction and Virtual Screening

There are no published molecular docking studies specifically involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Scaffold Hopping and Fragment-Based Design

No research has been published on the use of this compound as a scaffold in scaffold hopping or its application in fragment-based drug design. These computational strategies are employed to discover novel compounds with similar biological activity by modifying the core structure or building upon smaller molecular fragments.

Prediction of Binding Affinities and Scoring Functions

Without molecular docking studies, there is no data on the predicted binding affinities of this compound to any specific biological target. Scoring functions, which are used to estimate the binding affinity between a ligand and a protein, have not been applied to this compound in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

No molecular dynamics simulation studies for this compound have been reported. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing a detailed understanding of conformational flexibility and the dynamics of binding to a target.

De Novo Drug Design and Lead Optimization Utilizing Computational Algorithms

De novo drug design aims to construct novel molecular structures with desired pharmacological properties from the ground up, often starting from a target binding site or a known active fragment. For a molecule like this compound, computational algorithms can be employed in several ways for lead generation and optimization.

One common approach involves fragment-based design. The core scaffolds, the azepan-2-one (B1668282) (caprolactam) and the pyridine (B92270) ring of the isonicotinate (B8489971), can serve as starting points. Algorithms can explore the chemical space by growing new functional groups from these fragments or by linking them with various chemical bridges to generate a library of virtual compounds. The pyridine ring, a common motif in many bioactive compounds, offers multiple sites for substitution, allowing for the exploration of a wide range of chemical diversity. researchgate.netnih.govnih.gov

Structure-based de novo design would utilize the three-dimensional structure of a biological target. If this compound were identified as a hit, its binding mode within the target's active site would be analyzed. Computational programs could then suggest modifications to enhance binding affinity and selectivity. For instance, if the caprolactam's carbonyl group forms a crucial hydrogen bond, algorithms might suggest alterations to the ring to improve this interaction or introduce new interactions with nearby amino acid residues. Molecular docking studies are instrumental in this process, predicting the binding poses and affinities of newly designed analogs. rjptonline.orgijper.orgvistas.ac.in

Lead optimization of this compound would involve iterative cycles of computational design and virtual screening. Derivatives could be designed to improve physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy. Computational models can predict these properties, allowing for the prioritization of compounds for synthesis and experimental testing.

To illustrate the process of lead optimization, consider a hypothetical scenario where this compound is a modest inhibitor of a target enzyme. A computational approach to optimization might involve the following steps, summarized in the table below.

Optimization Step Computational Technique Hypothetical Modification to this compound Predicted Outcome
Enhance Binding Affinity Molecular Docking, Free Energy PerturbationIntroduction of a hydroxyl group on the azepane ringFormation of an additional hydrogen bond with a key residue in the active site, leading to a lower binding energy.
Improve Solubility Quantitative Structure-Property Relationship (QSPR) ModelingReplacement of the methyl ester with a more polar functional group (e.g., a primary amide)Increased predicted aqueous solubility without compromising the core binding interactions.
Increase Metabolic Stability Metabolic Pathway Prediction SoftwareIntroduction of a fluorine atom on the pyridine ringBlocking a potential site of metabolic oxidation, leading to a longer predicted half-life.

This table is illustrative and based on general principles of computational lead optimization.

Cheminformatics and Machine Learning Approaches for Chemical Space Exploration and Property Prediction

Cheminformatics and machine learning are integral to modern drug discovery, enabling the analysis of large chemical datasets and the prediction of molecular properties. bohrium.comnih.govresearchgate.net For a novel compound like this compound, these approaches can be used to explore the surrounding chemical space and predict its biological and physicochemical characteristics.

Chemical space exploration involves navigating the vast number of possible chemical structures to identify molecules with desirable properties. Using this compound as a seed molecule, similarity and diversity-based computational methods can be used to select or design a library of related compounds for screening. This allows for a more focused and efficient exploration of the chemical space around the initial hit.

Machine learning models, trained on large datasets of known molecules and their properties, can predict a wide range of characteristics for this compound. These predictions can include physicochemical properties, such as solubility and lipophilicity (logP), as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov For example, a model could predict whether the compound is likely to be orally bioavailable based on Lipinski's rule of five. nih.gov

The following table demonstrates the types of properties that can be predicted for this compound using various cheminformatics and machine learning tools.

Property Category Specific Property Computational Prediction Method Significance in Drug Discovery
Physicochemical LogP (Lipophilicity)Machine Learning Regression ModelsInfluences absorption, distribution, and membrane permeability.
Aqueous SolubilityQuantitative Structure-Property Relationship (QSPR)Crucial for formulation and bioavailability.
pKaAb initio or empirical methodsAffects ionization state at physiological pH, impacting solubility and target binding.
Pharmacokinetic (ADME) Caco-2 PermeabilityClassification or Regression ModelsPredicts intestinal absorption.
Cytochrome P450 InhibitionMachine Learning Classification ModelsAssesses potential for drug-drug interactions.
hERG InhibitionClassification ModelsPredicts potential for cardiotoxicity.
Pharmacodynamic Bioactivity ScoreMolinspiration CheminformaticsProvides a preliminary assessment of the likelihood of biological activity. molinspiration.com

This table provides examples of predictable properties and the computational methods used. The actual values would require specific software and models.

Furthermore, machine learning algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. If a series of analogs of this compound were synthesized and tested, a QSAR model could be built to correlate their structural features with their biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further optimization efforts.

Advanced Research Methodologies and Translational Prospects

Integration of High-Throughput Screening (HTS) with Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on specific biological targets. pharmtech.comnih.gov In the context of Methyl 2-(7-oxoazepan-2-yl)isonicotinate, HTS could be pivotal in identifying its cellular targets and understanding its mechanism of action.

A typical HTS campaign would involve screening a diverse library of small molecules to identify compounds that either mimic or antagonize the effects of this compound in a relevant biological assay. nih.gov This could involve cell-based assays that measure a specific physiological response or biochemical assays that assess the activity of a particular enzyme. accscience.com For instance, if the compound is hypothesized to inhibit a certain kinase, an HTS assay could be designed to measure the inhibition of that kinase by thousands of compounds.

Recent advancements in HTS technologies, such as automation, miniaturization, and the use of more sophisticated detection methods like fluorescence-based assays and mass spectrometry, have significantly increased the efficiency and accuracy of screening campaigns. pharmtech.comnih.gov These technologies allow for the testing of larger and more diverse compound libraries, increasing the probability of identifying novel hits. nih.gov

Table 1: Hypothetical High-Throughput Screening Approaches for this compound

HTS ApproachAssay PrinciplePotential Information Gained
Target-Based Screening Measures the direct interaction of the compound with a purified protein target (e.g., enzyme, receptor).Identification of direct molecular targets and binding affinity.
Phenotypic Screening Assesses the effect of the compound on the overall phenotype of a cell or organism.Discovery of novel biological pathways and targets modulated by the compound.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Detailed profiling of the compound's effects on cellular morphology and function.

Application of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the investigation of that protein's function in a cellular or organismal context. tandfonline.comnih.gov Developing a chemical probe based on the structure of this compound would be a powerful strategy to elucidate its biological role. mskcc.org

The process of developing a chemical probe involves optimizing the parent compound's potency, selectivity, and cell permeability. tandfonline.com This often entails the synthesis of a series of analogs and their characterization in various biological assays. Once a high-quality chemical probe is developed, it can be used in a variety of applications, such as:

Target Identification and Validation: Confirming that the observed biological effects of the parent compound are due to its interaction with the intended target. nih.gov

Pathway Elucidation: Mapping the signaling pathways and cellular processes in which the target protein is involved.

In Vivo Studies: Investigating the physiological and pathological roles of the target protein in animal models. mskcc.org

The use of chemical probes provides a temporal control over protein function that is often not possible with genetic approaches, making them invaluable tools in chemical biology. tandfonline.com

Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

Omics technologies offer a global view of the molecular changes that occur in a biological system in response to a perturbation, such as treatment with a compound. nih.gov Applying proteomics and metabolomics to study the effects of this compound would provide a comprehensive profile of its impact on cellular proteins and metabolites.

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. metwarebio.com By comparing the proteomes of cells treated with and without this compound, researchers could identify proteins whose expression or modification state is altered by the compound. This can provide clues about the compound's mechanism of action and potential off-target effects. metwarebio.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. creative-proteomics.com Analyzing the metabolome of cells treated with the compound can reveal changes in metabolic pathways, which can help to identify the enzymes and transporters that are affected. nih.govnih.gov

The integration of proteomics and metabolomics data can provide a more complete picture of the compound's biological effects and can aid in the identification of novel drug targets and biomarkers. monash.edu

Table 2: Application of Omics Technologies to Study this compound

Omics TechnologyExperimental ApproachPotential Insights
Proteomics Mass spectrometry-based analysis of protein expression and post-translational modifications.Identification of regulated proteins and pathways, target engagement markers.
Metabolomics Mass spectrometry or NMR-based analysis of small molecule metabolites.Elucidation of affected metabolic pathways, identification of enzyme targets.

Biophysical Characterization Techniques

Biophysical techniques are essential for characterizing the direct interaction between a small molecule and its protein target. worldscientific.comresearchgate.net These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the compound's activity. nih.gov

Several biophysical techniques could be employed to study the interaction of this compound with its putative target(s):

Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides information on association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD). wikipedia.org

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon the binding of a ligand to a protein in solution. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). wikipedia.org

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein is indicative of a stabilizing interaction. nih.gov

These techniques are complementary and are often used in combination to validate hits from primary screens and to guide the structure-activity relationship (SAR) studies during lead optimization. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Complex Analogues

Future synthetic efforts will likely focus on creating more complex and diverse analogues of Methyl 2-(7-oxoazepan-2-yl)isonicotinate to refine its pharmacological profile. While classical synthetic routes have proven effective, the development of next-generation strategies is crucial for accessing novel chemical space. Techniques such as late-stage C-H functionalization, photoredox catalysis, and flow chemistry are anticipated to be instrumental. These methods offer the potential for more efficient and modular syntheses, allowing for rapid diversification of the core structure. The goal is to generate libraries of related compounds with varied substituents on both the azepanone and isonicotinate (B8489971) rings, enabling a more thorough exploration of structure-activity relationships (SAR).

In-Depth Mechanistic Studies at Atomic Resolution

A precise understanding of how this compound interacts with its biological targets is fundamental to its optimization. While initial studies have identified its potential as an inhibitor of enzymes like serine β-lactamases, future research must delve deeper. researchgate.netnih.govfrontiersin.org High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be critical for visualizing the compound bound to its target enzyme. researchgate.netox.ac.uk These atomic-level snapshots can reveal key binding interactions, conformational changes, and the precise mechanism of inhibition. ox.ac.uk Such detailed mechanistic insights are invaluable for guiding the rational design of more potent and selective second-generation inhibitors. researchgate.net

Exploration of Polypharmacology and Selective Target Engagement

The pyridine (B92270) and lactam motifs present in this compound are considered "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets. nih.govnih.govresearchgate.net Future research will likely explore the polypharmacology of this compound—its ability to modulate multiple targets simultaneously. This could uncover new therapeutic applications beyond its initial intended use. Conversely, a major goal will be to enhance selective target engagement. By systematically modifying the compound's structure, researchers can aim to improve its affinity for a desired target while minimizing off-target effects. This involves screening analogues against panels of kinases and other enzymes to build a comprehensive selectivity profile, guiding the development of compounds with a cleaner and more targeted biological activity. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

Investigating this compound as a Tool in Chemical Biology Research

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical probes to study biological systems. nih.govescholarship.org By attaching fluorescent tags, biotin, or photo-crosslinking groups to the molecule, researchers can create tools for target identification and validation. These probes could be used in cellular imaging to visualize the subcellular localization of the target protein or in affinity-based proteomics to pull down and identify its binding partners. Such chemical biology approaches are essential for elucidating the compound's mechanism of action in a cellular context and for uncovering novel biological pathways. mdpi.com

Future Research Approaches

Research AvenueKey Techniques & MethodologiesDesired Outcome
Next-Generation Synthesis C-H Functionalization, Flow Chemistry, Photoredox CatalysisRapid access to diverse and complex analogues for expanded SAR studies.
Mechanistic Studies X-ray Crystallography, Cryo-Electron Microscopy, Molecular Dynamics SimulationsHigh-resolution 3D structures of the compound-target complex to guide rational drug design. ox.ac.uk
Polypharmacology & Selectivity Kinase/Enzyme Panel Screening, Phenotypic ScreeningIdentification of novel therapeutic targets and development of highly selective inhibitors with reduced off-target effects.
AI/ML in Drug Design Generative Adversarial Networks (GANs), Predictive ADMET Models, Retrosynthesis SoftwareIn silico design of potent analogues with optimized drug-like properties and efficient synthetic routes. nih.govnih.gov
Chemical Biology Tools Synthesis of Tagged Probes, Affinity Chromatography, Cellular ImagingTarget validation, identification of binding partners, and elucidation of the compound's role in cellular pathways. nih.govmdpi.com

Q & A

Q. Critical Factors :

  • Temperature : Excess heat (>100°C) degrades the azepanone ring.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms regiochemistry (e.g., azepanone substitution at the 2-position of isonicotinate) and ester integrity. DMSO-d₆ resolves overlapping peaks in aromatic/azepane regions .
    • 2D NMR (COSY, HSQC) : Maps coupling between the azepanone’s carbonyl and adjacent protons .
  • LC-MS : Validates molecular weight (expected [M+H]⁺ = calculated m/z) and detects hydrolyzed byproducts (e.g., free isonicotinic acid) .
  • IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and azepanone amide C=O (1650–1680 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituents on azepanone) alter biological activity?

Q. Answer :

  • Lipophilicity : A 4-chlorophenyl substituent (as in related compounds) increases logP, enhancing blood-brain barrier penetration for neurological targets .
  • Ring Strain : 7-oxoazepane’s lactam ring stabilizes conformation, improving binding to enzymes (e.g., histone demethylases) vs. non-cyclic analogs .
  • Steric Effects : Bulky substituents at the azepanone’s 2-position reduce off-target interactions but may lower solubility .

Q. Methodological Insight :

  • Molecular Docking : Use Schrödinger Maestro to model interactions with KDM5A (PDB: 5A1F). Adjust substituents to optimize hydrogen bonding with catalytic JmjC domain .

Advanced: What mechanistic insights exist for this compound’s interaction with epigenetic targets (e.g., KDM5)?

Q. Answer :

  • Enzyme Inhibition : The isonicotinate moiety chelates Fe²⁺ in KDM5’s active site, blocking demethylation of H3K4me3. Competitive inhibition confirmed via SPR (KD = 0.42 µM) .
  • Cellular Effects : In myeloma cells (MM.1S), treatment upregulates H3K4me3, suppressing MYC oncogenes. Validate via ChIP-seq and RNA-seq .
  • In Vivo Models : NSG mice xenografts show reduced tumor growth (IC₅₀ = 0.5 mg/kg) with minimal hepatotoxicity .

Advanced: How can researchers reconcile contradictory data on purity’s impact on pharmacological activity?

Q. Answer :

  • Purity Thresholds :
    • ≥98% : Required for consistent enzyme inhibition (e.g., <2% impurities reduce KDM5A IC₅₀ by 30%) .
    • <98% : Hydrolyzed esters (e.g., isonicotinic acid) act as competitive inhibitors, skewing dose-response curves .
  • Analytical Solutions :
    • HPLC-DAD : Quantify impurities using C18 columns (acetonitrile/0.1% TFA gradient).
    • Titrimetric Analysis : Verify ester content (≥99% by TCI protocols) .

Advanced: What in vivo models are suitable for studying neuropharmacological effects?

Q. Answer :

  • Zebrafish : Rapid BBB permeability assays (48 hpf embryos) screen for neuroactivity .
  • Rodent Models :
    • Morris Water Maze : Assess cognitive enhancement in Alzheimer’s models (dose: 10 mg/kg i.p.).
    • Microdialysis : Measure acetylcholine release in hippocampal regions .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in chronic dosing .

Advanced: How can researchers address challenges in isolating stereoisomers during synthesis?

Q. Answer :

  • Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol) to resolve enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts during azepanone formation to favor R-configuration (ee >95%) .
  • Crystallography : X-ray diffraction confirms absolute configuration. Submit to Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.